molecular formula C10H10N2O3S B1604700 Ethyl 3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 6124-13-6

Ethyl 3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No. B1604700
CAS RN: 6124-13-6
M. Wt: 238.27 g/mol
InChI Key: QUNCBQDYUXGLDK-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate, also known as EMOTPC, is an organic compound with a unique structure and a wide range of applications in scientific research. EMOTPC is a heterocyclic compound, consisting of a nitrogen atom, a sulfur atom, and a carbon atom. It is a colorless, crystalline solid that is soluble in water, ethanol, and other organic solvents. EMOTPC is used in various scientific fields, including biochemistry, pharmacology, and toxicology.

Scientific Research Applications

Synthesis Methodologies and Heterocyclic Compound Development

Heterocyclic Synthesis : This compound serves as a key intermediate in the synthesis of diverse heterocyclic structures. For instance, it has been utilized in the preparation of thiazolo[3,2-a]pyrimidine derivatives through reactions with different reagents, showcasing its versatility in creating biologically active molecules (Kappe & Roschger, 1989; Youssef et al., 2011).

Ionic Liquid-Promoted Synthesis : The compound has been synthesized through environmentally friendly methods involving ionic liquids, demonstrating an efficient and rapid synthesis route for ethyl 4-(6-substituted-4-oxo-4H-chromen-3-yl)-6-methyl-2-thioxo/oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives with potential antimicrobial and antifungal applications (Tiwari et al., 2018).

Biological Activities

Antimicrobial and Antifungal Activities : Several studies have highlighted the antimicrobial and antifungal potentials of derivatives synthesized from ethyl 3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate. These compounds exhibit significant biocidal properties against both Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi, showcasing their potential in developing new antimicrobial agents (Youssef et al., 2011).

Antioxidant Activities : The compound and its derivatives have also been evaluated for their antioxidant activities. Some synthesized derivatives have shown moderate to good antioxidant activities, indicating their potential use in mitigating oxidative stress-related diseases (Youssef & Amin, 2012).

Anticancer Activity : Research into the anticancer activities of derivatives synthesized from this compound has shown promising results against specific cancer cell lines, suggesting a potential avenue for the development of novel anticancer agents (Abdel-Motaal et al., 2020).

properties

IUPAC Name

ethyl 3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-3-15-9(14)7-4-11-10-12(8(7)13)6(2)5-16-10/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNCBQDYUXGLDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N(C1=O)C(=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50325775
Record name Ethyl 3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6124-13-6
Record name NSC517924
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517924
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Ethyl 3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

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